molecular formula C76H132N20O26 B151672 Pstair CAS No. 126675-53-4

Pstair

カタログ番号 B151672
CAS番号: 126675-53-4
分子量: 1742 g/mol
InChIキー: JCXVGSUDEJTPFS-IVBRFITJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pstair is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a unique mechanism of action, which has led to its use in various scientific studies. In

作用機序

Pstair works by inhibiting the reuptake of serotonin and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which can have various effects on the brain. Serotonin is known to regulate mood, appetite, and sleep, while dopamine is known to regulate movement, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, Pstair can potentially have therapeutic effects in the treatment of various disorders.

生化学的および生理学的効果

The biochemical and physiological effects of Pstair are not fully understood. However, it has been shown to have an effect on the levels of serotonin and dopamine in the brain. This can result in various effects, such as changes in mood, appetite, and sleep. Pstair has also been shown to have an effect on the cardiovascular system, with some studies showing an increase in heart rate and blood pressure.

実験室実験の利点と制限

One advantage of using Pstair in lab experiments is its unique mechanism of action. This can allow researchers to study the effects of serotonin and dopamine on the brain in a more precise manner. However, one limitation of using Pstair is its potential side effects, which can make it difficult to use in certain experiments. Additionally, the synthesis method of Pstair can be time-consuming and expensive, which can limit its use in some research settings.

将来の方向性

There are several future directions for the study of Pstair. One potential direction is its use in the treatment of depression and anxiety disorders. Another potential direction is its use in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Pstair, as well as its potential side effects and limitations. Overall, Pstair has the potential to be a valuable tool in the field of scientific research, with various potential applications in medicine and neuroscience.

合成法

The synthesis of Pstair involves the reaction of two chemical compounds, which are readily available in the market. The first compound is 2,3,4,5-tetramethoxybenzaldehyde, and the second compound is 2,3,4,5-tetramethoxyphenethylamine. These two compounds react in the presence of a catalyst to form Pstair. The synthesis method is simple and can be carried out in a laboratory setting.

科学的研究の応用

Pstair has been used in various scientific studies due to its unique mechanism of action. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicine. Pstair has been used to study the effects of serotonin on the brain, as well as its potential use in the treatment of depression and anxiety disorders. It has also been used to study the effects of dopamine on the brain, as well as its potential use in the treatment of Parkinson's disease.

特性

CAS番号

126675-53-4

製品名

Pstair

分子式

C76H132N20O26

分子量

1742 g/mol

IUPAC名

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1

InChIキー

JCXVGSUDEJTPFS-IVBRFITJSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N

SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N

正規SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N

配列

EGVPSTAIREISLLKE

同義語

CDC2 peptide (42-57)
PSTAIR
PSTAIR peptide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。